![molecular formula C25H22ClN5O3 B2711676 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021123-88-5](/img/structure/B2711676.png)

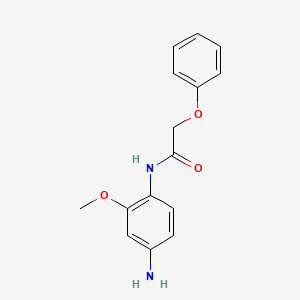

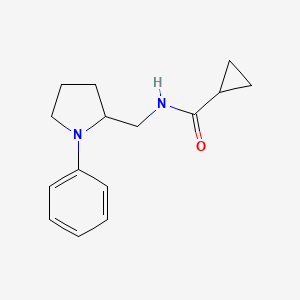

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

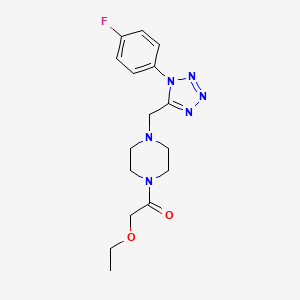

The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. The prefix “hetero-” refers to the different atoms in the ring.

Aplicaciones Científicas De Investigación

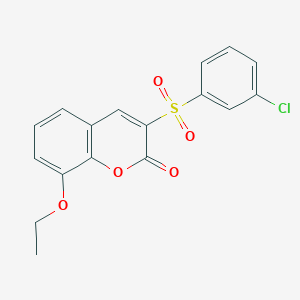

Enzyme Inhibition and Enzyme Kinetics

Understanding how this compound interacts with enzymes is crucial for drug design. Two enzymes associated with 4-chlorobenzoate metabolism are relevant:

4-ChlorobenzoateCoA Ligase: This enzyme initiates the pathway for 4-chlorobenzoate degradation. It produces 4-chlorobenzoyl CoA and AMP. Researchers study its kinetics, substrate specificity, and potential inhibitors .

4-Chlorobenzoyl CoA Dehalogenase: This enzyme catalyzes the dehalogenation of 4-chlorobenzoyl CoA. Its properties (e.g., subunit structure, optimal pH, temperature) vary among different bacterial strains .

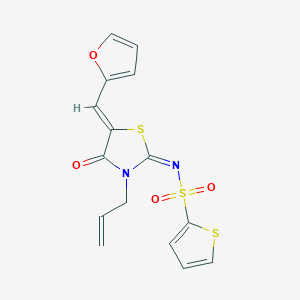

Carbonic Anhydrase Inhibition

Based on X-ray crystallographic studies, related compounds (e.g., 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide) have been developed as carbonic anhydrase inhibitors. These compounds target specific isoforms of carbonic anhydrase, which play essential roles in physiological processes .

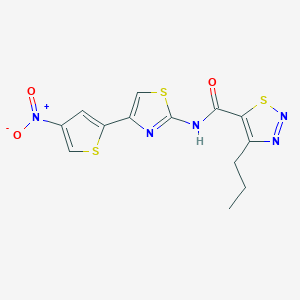

Computational Chemistry and Molecular Modeling

Quantum mechanical calculations and molecular dynamics simulations provide insights into its electronic structure, stability, and interactions with biological targets.

Mecanismo De Acción

Target of Action

The primary target of the compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is human carbonic anhydrase VII (hCA VII), a protein expressed in the brain . This protein plays a crucial role in maintaining pH balance and helping transport carbon dioxide out of tissues .

Mode of Action

The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one interacts with hCA VII by fitting into its catalytic cavity . This interaction inhibits the activity of hCA VII, thereby affecting the balance of carbon dioxide and pH in the tissues .

Biochemical Pathways

The inhibition of hCA VII by 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one affects the carbon dioxide transport pathway . This can lead to changes in the pH balance within cells and tissues, potentially affecting various biochemical processes .

Result of Action

The inhibition of hCA VII by 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can result in changes in the pH balance within cells and tissues . This can potentially affect various cellular processes and functions .

Propiedades

IUPAC Name |

7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMQUFRXLFPEIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2711603.png)

![[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid](/img/structure/B2711612.png)

![7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine](/img/structure/B2711614.png)